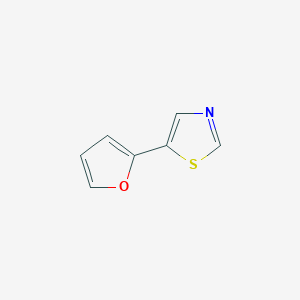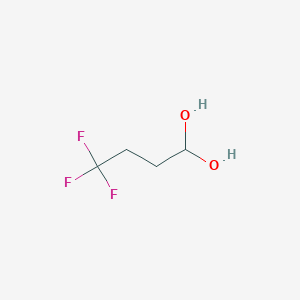
4,4,4-Trifluorobutane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluorobutane-1,1-diol is a fluorinated organic compound with the molecular formula C₄H₇F₃O₂ It is characterized by the presence of three fluorine atoms attached to the fourth carbon of the butane chain, and two hydroxyl groups attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4,4,4-Trifluorobutane-1,1-diol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using cost-effective raw materials such as ethyl trifluoroacetate and Grignard reagents. The process avoids the use of hazardous materials like lithium aluminum hydride and does not require high-temperature reactions, making it more environmentally friendly .
化学反応の分析
Types of Reactions
4,4,4-Trifluorobutane-1,1-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce trifluoromethyl ketones, while reduction can yield trifluoromethyl alcohols .
科学的研究の応用
4,4,4-Trifluorobutane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of liquid crystal materials and organic conductors.
作用機序
The mechanism by which 4,4,4-Trifluorobutane-1,1-diol exerts its effects involves the high electronegativity of the fluorine atoms, which enhances the compound’s ability to form hydrogen bonds. This property allows it to interact with various molecular targets and pathways, leading to the formation of stable and biologically active compounds .
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-butanol: Similar in structure but with only one hydroxyl group.
4,4,4-Trifluorobutane-1,3-diol: Another fluorinated diol with hydroxyl groups on different carbons.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A related compound used in the synthesis of ketoimines and as a ligand in chelate extraction.
Uniqueness
4,4,4-Trifluorobutane-1,1-diol is unique due to the presence of two hydroxyl groups on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly valuable in the synthesis of specialized fluorinated compounds and in applications requiring strong hydrogen bonding capabilities .
特性
分子式 |
C4H7F3O2 |
|---|---|
分子量 |
144.09 g/mol |
IUPAC名 |
4,4,4-trifluorobutane-1,1-diol |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)2-1-3(8)9/h3,8-9H,1-2H2 |
InChIキー |
VODNNDNUKSKKMP-UHFFFAOYSA-N |
正規SMILES |
C(CC(F)(F)F)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
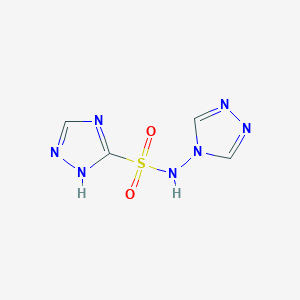
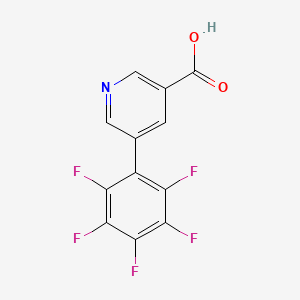
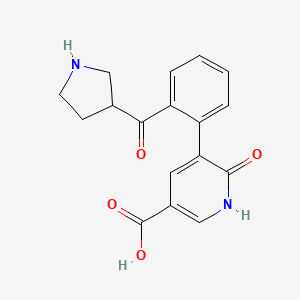
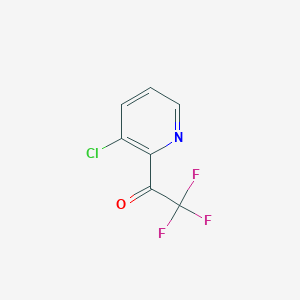
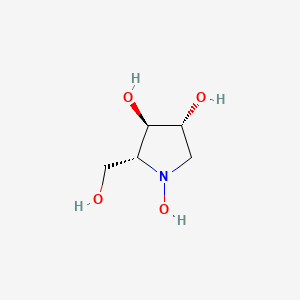
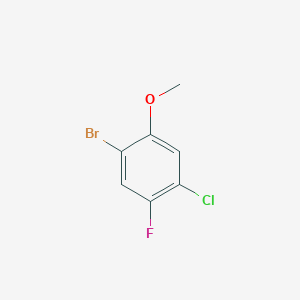

![tert-Butyl (3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine-4-carboxylate](/img/structure/B15206426.png)
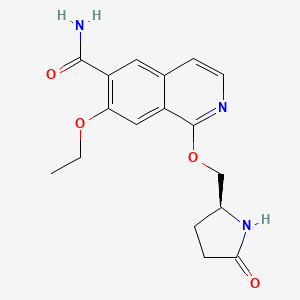
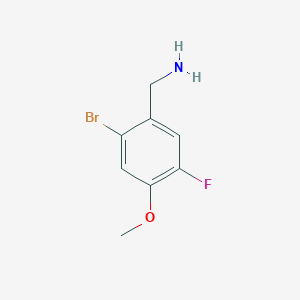
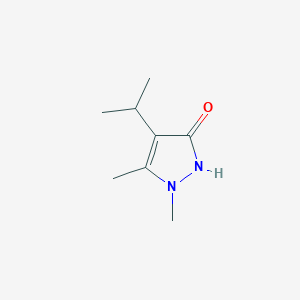
![2-Hydroxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15206434.png)
